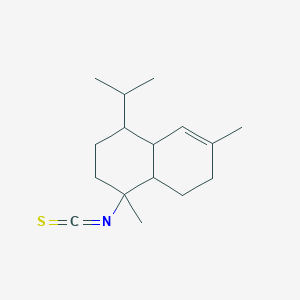

![molecular formula C21H25NO2 B2595691 trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid CAS No. 102390-36-3](/img/structure/B2595691.png)

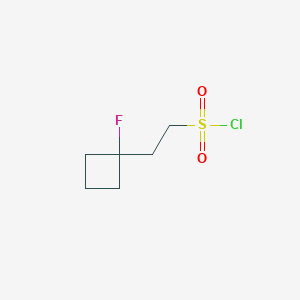

trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid

説明

“trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid” is a compound with the CAS Number: 102390-36-3 . It has a molecular weight of 323.44 . It is a solid substance that is stored in a refrigerator . The compound is also known as a zwitterionic buffering agent.

Molecular Structure Analysis

The IUPAC name for this compound is (1r,4r)-4-(dibenzylamino)cyclohexane-1-carboxylic acid . The InChI code for this compound is 1S/C21H25NO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,24)/t19-,20- . This information can be used to understand the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator to maintain its stability .科学的研究の応用

Muconic Acid as a Platform Chemical

Muconic Acid Isomers as Platform Chemicals and Monomers in the Bio-based Economy : Muconic acid, a dicarboxylic acid with conjugated double bonds, is emerging as a valuable starting material for synthesizing a variety of value-added products, including specialty polymers. This review systematically overviews the production, synthesis routes, and valorization of muconic acid isomers, highlighting their potential as monomers for producing specialty polymers (Khalil et al., 2020).

Tranexamic Acid in Therapeutic Applications

Tranexamic Acid : Tranexamic acid is a synthetic derivative of the amino acid lysine, used as an antifibrinolytic agent by blocking the interaction of plasminogen with fibrin, preventing fibrin clot dissolution. Its application spans from reducing perioperative blood loss in various surgical procedures to treating gynecological bleeding disorders, highlighting its versatility and effectiveness across multiple therapeutic areas (McCormack, 2012).

Environmental Impacts on Male Fertility

Environmental Pollutants and Male Infertility : This review discusses the effects of Bisphenol A, nonylphenol, and phthalates, chemicals found in plastics, on mammalian spermatogenesis. It proposes a molecular model to explain germ cell apoptosis induced by these endocrine disruptors, emphasizing the need for understanding their effects on reproductive health (Lagos-Cabré & Moreno, 2012).

Biomaterials and Hybrid Materials

PDMS-urethanesil Hybrid Multifunctional Materials : This review focuses on the use of CO2 in the synthesis of non-isocyanate polyurethanes (NIPUs) and their hybrid variants, urethanesils, through sol-gel chemistry. The versatile PDMS-urethanesil materials are highlighted for their potential applications, including antimicrobial and anticorrosion properties, offering insights into the development of new materials (Günther et al., 2020).

Heterocyclic Compound Synthesis

The Chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones : This review discusses the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives as a building block for synthesizing various heterocyclic compounds. It showcases the compound's significance in generating versatile cynomethylene dyes from a range of precursors, opening avenues for future transformations and applications in dye synthesis (Gomaa & Ali, 2020).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

特性

IUPAC Name |

4-(dibenzylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCQUSWZXHRQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2595610.png)

![9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2595611.png)

![N-(3,5-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2595612.png)

![1-({1-[2-(2,4-Difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2595619.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2595628.png)